Raloxifene-d4-4'-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

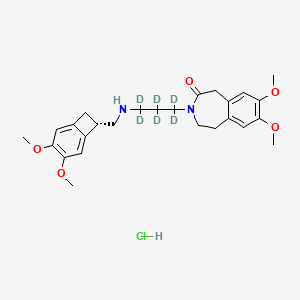

Raloxifene-d4-4’-glucuronide is a labeled metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator used for the treatment of osteoporosis . The glucuronidation of Raloxifene is mediated mostly by UGT1A10 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 370 μM .

Molecular Structure Analysis

The molecular formula of Raloxifene-d4-4’-glucuronide is C34H31D4NO10S . Its molecular weight is 653.73 .Chemical Reactions Analysis

Raloxifene-d4-4’-glucuronide is a primary metabolite of Raloxifene . The formation of Raloxifene 4’-glucuronide is mediated mostly by UGT1A10 and UGT1A8 .Physical and Chemical Properties Analysis

Raloxifene-d4-4’-glucuronide is a yellow solid . Its molecular weight is 653.73 and its molecular formula is C34H31D4NO10S .Aplicaciones Científicas De Investigación

Analytical Method Development and Validation

Raloxifene and its metabolites, including raloxifene-d4-4'-glucuronide, have been the focus of several studies aiming to develop and validate analytical methods for their estimation. For instance, a method was developed for the simultaneous estimation of raloxifene and its active metabolites in human plasma using raloxifene-D4 as an internal standard, highlighting its application in bioequivalence studies (Jadhav & Ramaa, 2015).

Metabolic Pathways and Drug Interactions

Studies have also focused on the metabolic pathways of raloxifene. For example, the role of different UDP-glucuronosyltransferases (UGTs) in the formation of raloxifene glucuronides, including this compound, has been characterized. This research is crucial in understanding the drug's metabolism and potential interactions (Kemp, Fan, & Stevens, 2002).

Pharmacokinetic Studies

Pharmacokinetic studies of raloxifene, involving the measurement of its metabolites, are essential for understanding its absorption, distribution, metabolism, and excretion. Such studies can provide insights into the drug's effectiveness and safety profile. For instance, the impact of intestinal glucuronidation on the pharmacokinetics of raloxifene has been examined, emphasizing the role of metabolism in drug availability (Kosaka et al., 2011).

Influence of Genetic Polymorphisms

Research has also explored how genetic polymorphisms affect raloxifene metabolism. Understanding the relationship between UGT genotypes and the metabolite profiles of raloxifene, including this compound, can offer personalized insights into drug efficacy and safety (Sun et al., 2013).

Novel Delivery Systems

Finally, studies have been conducted on novel delivery systems for raloxifene to enhance its bioavailability and therapeutic efficacy. Such research is critical in overcoming challenges related to the drug's low solubility and metabolism (Alhakamy, Fahmy, & Ahmed, 2019).

Mecanismo De Acción

Propiedades

Número CAS |

1279033-52-1 |

|---|---|

Fórmula molecular |

C34H31NO10SD4 |

Peso molecular |

653.75 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

182507-22-8 (unlabelled) |

Sinónimos |

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |

Etiqueta |

Raloxifene Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)